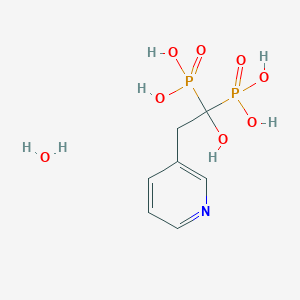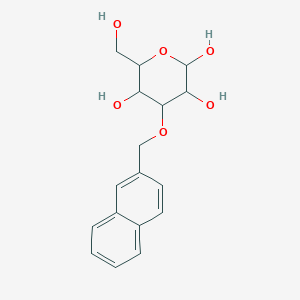
3-O-(2-Naphthyl)methyl-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(2-Naphthyl)methyl-D-glucopyranose is a chemical compound with the molecular formula C17H20O6 and a molecular weight of 320.3371 This compound is a derivative of D-glucopyranose, where the 3-O position is substituted with a 2-naphthylmethyl group
Preparation Methods
The synthesis of 3-O-(2-Naphthyl)methyl-D-glucopyranose can be achieved through chemical synthesis methods. One common approach involves the methylation of D-glucopyranose at the 3-O position using methyl iodide or methyl iodide copper as the methylating agent . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-O-(2-Naphthyl)methyl-D-glucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
3-O-(2-Naphthyl)methyl-D-glucopyranose has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for studying enzyme-catalyzed reactions involving glucopyranose derivatives. In medicine, it is investigated for its potential therapeutic properties, including its role as a glucose analogue in diabetes research . Additionally, in the industry, it is utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-O-(2-Naphthyl)methyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. As a glucose analogue, it can be transported into cells via glucose transporters and participate in metabolic pathways similar to glucose. Its effects on cellular processes are mediated through its interaction with enzymes and receptors involved in glucose metabolism . The compound’s unique structure allows it to modulate these pathways, leading to various biological effects.
Comparison with Similar Compounds
3-O-(2-Naphthyl)methyl-D-glucopyranose can be compared with other similar compounds such as 3-O-Methyl-D-glucopyranose and 3-O-Methyl-α-D-glucopyranose . While these compounds share structural similarities, this compound is unique due to the presence of the 2-naphthylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and industrial uses.
Properties
Molecular Formula |
C17H20O6 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-(hydroxymethyl)-4-(naphthalen-2-ylmethoxy)oxane-2,3,5-triol |
InChI |
InChI=1S/C17H20O6/c18-8-13-14(19)16(15(20)17(21)23-13)22-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-21H,8-9H2 |
InChI Key |
HAYNFWGOOJXVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3C(C(OC(C3O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



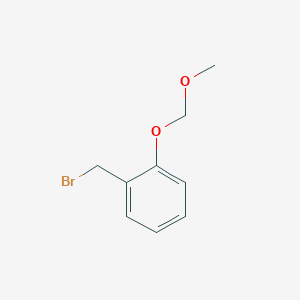

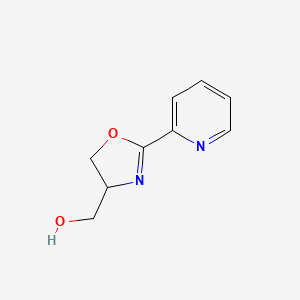
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
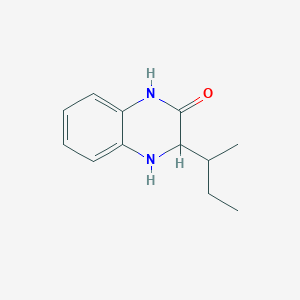
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
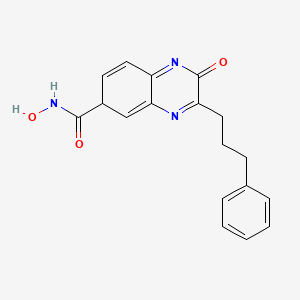
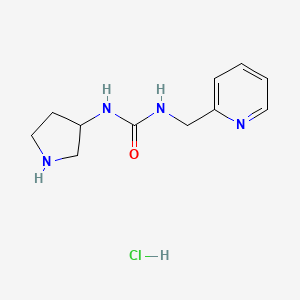
![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
